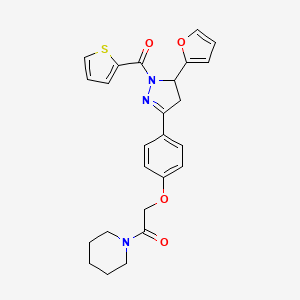
2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a furan ring, a thiophene moiety, a pyrazole unit, and a piperidine group. Its synthesis typically involves multi-step organic reactions, including cyclization and coupling methods to construct the various ring systems. The synthetic pathways often employ reagents such as carbodiimides for condensation reactions, which enhance yields while minimizing racemization .
Pharmacological Properties
Research indicates that compounds containing furan and thiophene derivatives exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of the compound.
Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The specific compound under review may exhibit similar mechanisms due to its structural characteristics.
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| 2-(4-(5-(furan-2-yl)-... | A549 (Lung) | 15.0 |
| 2-(4-(5-(furan-2-yl)-... | H460 (Lung) | 12.5 |
| 2-(4-(5-(furan-2-yl)-... | HT-29 (Colon) | 18.0 |
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have demonstrated that furan and thiophene derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 15 |
| P. aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also notable. In vitro assays have indicated that related pyrazole compounds can stabilize human red blood cell membranes, suggesting their efficacy in reducing inflammation .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The presence of the pyrazole moiety may allow for competitive inhibition of enzymes involved in cancer progression and inflammation.
- Cell Membrane Interaction : The amphiphilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its therapeutic effects.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to the one :
- Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing significant cytotoxic effects linked to their structural features .
- Antimicrobial Efficacy : Another research effort focused on synthesizing benzofuran-pyrazole compounds, demonstrating broad-spectrum antimicrobial activity comparable to established antibiotics .
- Inflammation Studies : In vitro experiments highlighted the anti-inflammatory properties of related compounds through membrane stabilization assays, indicating potential for clinical applications in inflammatory diseases .
Properties
IUPAC Name |
2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-24(27-12-2-1-3-13-27)17-32-19-10-8-18(9-11-19)20-16-21(22-6-4-14-31-22)28(26-20)25(30)23-7-5-15-33-23/h4-11,14-15,21H,1-3,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCODLAFKCXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














